N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S2 and its molecular weight is 347.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of thiadiazole derivatives, including benzo[c][1,2,5]thiadiazole analogs, involves various chemical reactions that yield compounds with potential applications in medicinal chemistry and materials science. For example, the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides demonstrates a method for creating thiadiazole derivatives with high yields, showcasing the synthetic accessibility of these compounds (Takikawa et al., 1985). Moreover, the synthesis of metal complexes of heterocyclic sulfonamide highlights the potential for creating carbonic anhydrase inhibitors, suggesting a route for producing bioactive thiadiazole-containing compounds with significant inhibitory properties (Büyükkıdan et al., 2013).
Biological and Pharmacological Activities
Material Science Applications
Thiadiazole derivatives, particularly those incorporating benzo[c][1,2,5]thiadiazole units, are of interest in the field of materials science, especially for organic photovoltaics and as building blocks in polymer synthesis. For instance, the synthesis and characterization of a donor-acceptor type copolymer containing ester-functionalized benzo[c][1,2,5]thiadiazole as an accepting building block for organic photovoltaics highlights the application of thiadiazole derivatives in developing materials for energy conversion (Park et al., 2018).
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
It’s known that thiophene and indole derivatives can interact with multiple biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of thiophene and indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-8-6-11(15-2-1-9-22-15)5-7-17-16(21)12-3-4-13-14(10-12)19-23-18-13/h1-4,9-11,20H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCLCNQMHMRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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